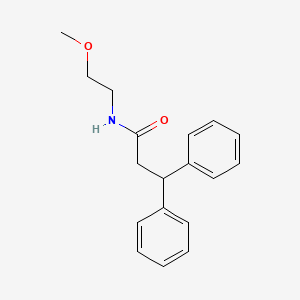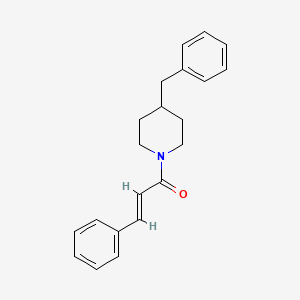
N-(2-methoxyethyl)-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-3,3-diphenylpropanamide, also known as MDPV, is a synthetic cathinone that belongs to the phenethylamine class of compounds. It was first synthesized in the 1960s and has since gained popularity as a recreational drug due to its stimulant and euphoric effects. However, MDPV has also been studied for its potential therapeutic applications.
Mechanism of Action
N-(2-methoxyethyl)-3,3-diphenylpropanamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood regulation. By blocking the reuptake of these neurotransmitters, N-(2-methoxyethyl)-3,3-diphenylpropanamide increases their levels in the brain, leading to a stimulant and euphoric effect.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-3,3-diphenylpropanamide has been shown to increase heart rate, blood pressure, and body temperature, and can also cause anxiety, paranoia, and hallucinations. It has been reported to have a higher potential for abuse and addiction compared to other stimulants such as cocaine and amphetamines.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-3,3-diphenylpropanamide has been used in laboratory experiments to study its effects on neurotransmitter release and reuptake, as well as its potential therapeutic applications. However, its high potential for abuse and addiction makes it difficult to use in clinical studies.
Future Directions
Future research on N-(2-methoxyethyl)-3,3-diphenylpropanamide could focus on developing safer and more effective treatments for depression and anxiety disorders, as well as exploring its potential as a treatment for other neurological disorders such as Parkinson's disease. Additionally, research could focus on developing new compounds that target the same neurotransmitter systems as N-(2-methoxyethyl)-3,3-diphenylpropanamide but with fewer side effects and a lower potential for abuse and addiction.
Synthesis Methods
N-(2-methoxyethyl)-3,3-diphenylpropanamide can be synthesized through a multi-step process starting with the reaction of 3,4-methylenedioxyphenylpropanone with 2-bromoethyl methyl ether to form 3,4-methylenedioxyphenylpropan-2-yl methyl ether. This intermediate is then reacted with benzaldehyde in the presence of sodium borohydride to form N-(2-methoxyethyl)-3,3-diphenylpropanamide.
Scientific Research Applications
N-(2-methoxyethyl)-3,3-diphenylpropanamide has been studied for its potential therapeutic applications, particularly as a treatment for depression and anxiety disorders. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood regulation. N-(2-methoxyethyl)-3,3-diphenylpropanamide has also been studied for its potential as a treatment for Parkinson's disease, as it has been shown to improve motor function in animal models.
properties
IUPAC Name |
N-(2-methoxyethyl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-21-13-12-19-18(20)14-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQFOPHURBYZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-3,3-diphenylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(4-morpholinyl)acetamide diethanedioate](/img/structure/B5181047.png)

![2-(4-{[(4-chlorophenyl)amino]methyl}-2-ethoxyphenoxy)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5181060.png)
![5-[5-(4-bromophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5181062.png)

![7-chloro-2-[4-(4-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5181098.png)
![1-{2-methyl-4-[2-(4-morpholinyl)ethyl]-4H-pyrazolo[1,5-a]benzimidazol-3-yl}ethanone hydrochloride](/img/structure/B5181107.png)
![N-isobutyl-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5181110.png)
![5-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-5-ium bromide](/img/structure/B5181111.png)
![N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5181114.png)
![3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181125.png)
![N-(3-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5181133.png)

![N-(4-methoxyphenyl)-N-{1-methyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5181142.png)